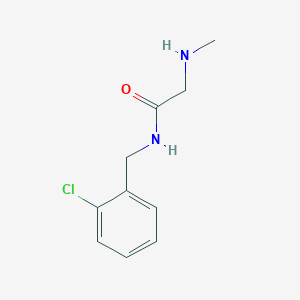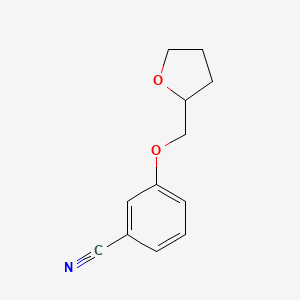
3-(Oxolan-2-ylmethoxy)benzonitrile
Vue d'ensemble
Description
“3-(Oxolan-2-ylmethoxy)benzonitrile” is a chemical compound with the CAS Number: 1016853-20-5 . It has a molecular weight of 203.24 and its IUPAC name is 3-(tetrahydro-2-furanylmethoxy)benzonitrile .
Molecular Structure Analysis
The molecular structure of “3-(Oxolan-2-ylmethoxy)benzonitrile” is represented by the linear formula C12H13NO2 . The InChI code for this compound is 1S/C12H13NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,9H2 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
3-(Oxolan-2-ylmethoxy)benzonitrile plays a role in the synthesis and characterization of novel compounds. For instance, it is used in the synthesis of metal phthalocyanines substituted with benzo[d][1,3]dioxol-5-ylmethoxy units, enhancing their solubility in organic solvents. These phthalocyanines have been synthesized and characterized, showing promising properties (Ağırtaş, 2007).
Development of Pharmaceuticals
This compound is also significant in the development of pharmaceuticals. It has been used as a key intermediate in the synthesis of various heterocycles, which demonstrate potential antibacterial properties. This includes the synthesis of novel quinones with silver (II) dipicolinate, showing selective oxidant properties (Kloc et al., 1980).
Photophysical and Photochemical Properties
Another notable application is in the study of photophysical and photochemical properties. Metallophthalocyanines bearing this compound have been analyzed for fluorescence emission, extinction, and absorption measurements, which are crucial for understanding their applications in materials science (Solğun et al., 2021).
Electrochemical Applications
In the realm of electrochemistry, benzonitrile derivatives, including 3-(Oxolan-2-ylmethoxy)benzonitrile, have been studied for their redox characteristics, aiding in the understanding of electron transfer processes. Such studies are essential for the development of advanced materials and electronic devices (Abou-Elenien et al., 1991).
Solar Cell Technology
Benzonitrile-based electrolytes, potentially involving derivatives like 3-(Oxolan-2-ylmethoxy)benzonitrile, have shown beneficial effects in dye-sensitized solar cells (DSSCs). The use of such electrolytes can enhance the long-term stability and efficiency of DSSCs, a key aspect in the field of renewable energy (Latini et al., 2014).
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVHOVYAZOZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-ylmethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
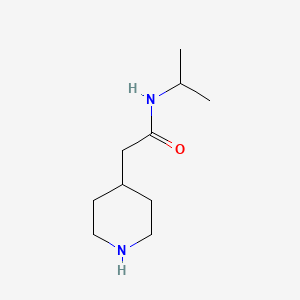
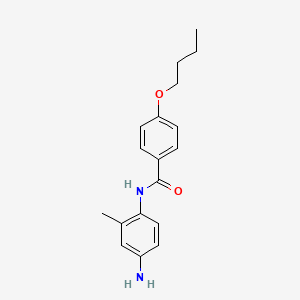
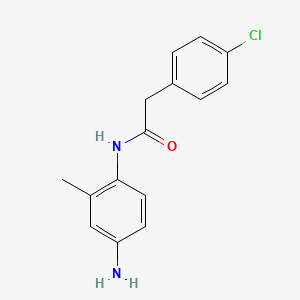
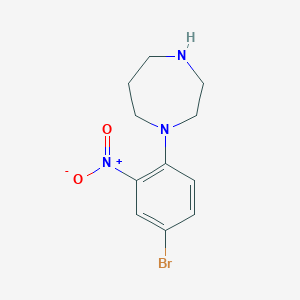
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
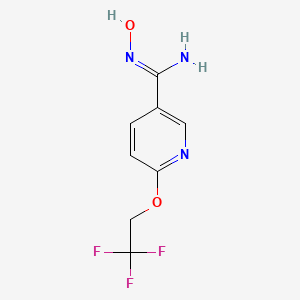
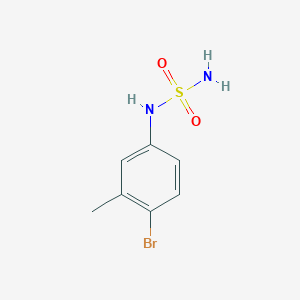
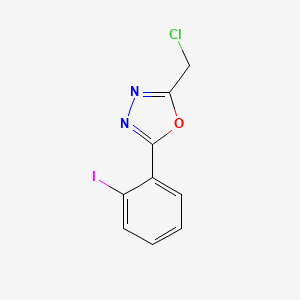
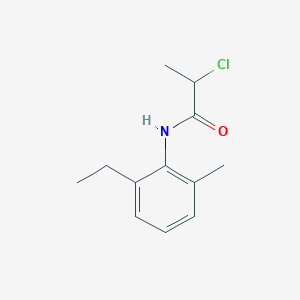
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)
